molecular formula C15H13NO B158505 Dibenzosuberone oxime CAS No. 1785-74-6

Dibenzosuberone oxime

Cat. No. B158505
CAS RN: 1785-74-6
M. Wt: 223.27 g/mol
InChI Key: BYNLMOBUYHLZQC-UHFFFAOYSA-N
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Description

Dibenzosuberone oxime is a derivative of dibenzosuberone, a key intermediate for the synthesis of relevant active pharmaceutical ingredients (APIs) for the treatment of several diseases related to the central nervous system . It is synthesized as a potential medicinal agent .


Synthesis Analysis

The synthesis of dibenzosuberone oxime involves treating benzophenone oxime and dibenzosuberone oxime with appropriate acid, benzyl, and aminoalkyl halides . The esterifications are effected by treating the oximes with benzoyl, 3,4,5-trimethoxybenzoyl, and diphenylcarbamyl chlorides .


Molecular Structure Analysis

Dibenzosuberone oxime is part of a group of biologically active dibenzosuberone derivatives. These compounds are potential tricyclic antidepressants (TCAs), which are still the most frequently prescribed antidepressants in many countries . The structure of dibenzosuberone oxime is formed by two aromatic rings fused with a seven-atom cycle .


Chemical Reactions Analysis

The chemical reactions involving dibenzosuberone oxime include the esterification and alkylation processes . The esterifications are effected by treating the oximes with benzoyl, 3,4,5-trimethoxybenzoyl, and diphenylcarbamyl chlorides . The 0-alkylations of benzophenone oxime and dibenzosuberone oxime were accomplished by the nucleophilic substitution of 7-dimethylaminopropyl, p-di-methylaminoethyl, and benzyl chlorides .

Scientific Research Applications

  • Biologically Active Derivatives : Novel dibenzosuberone derivatives were synthesized, with potential applications as tricyclic antidepressants. These compounds could offer new avenues in the treatment of depression (Merkaš, Litvić, Cepanec, & Vinković, 2005).

  • Inhibitors of p38 MAP Kinase : Disubstituted dibenzosuberone derivatives were found to be potent and selective inhibitors of p38 MAP kinase. This research is significant in developing new anti-inflammatory drugs, as these compounds showed high potency and selectivity (Koeberle et al., 2012).

  • Pyrolysis Studies : The pyrolysis of dibenzosuberone oxime derivatives was investigated, revealing the formation of various pyrolysis products. This research contributes to the understanding of the chemical behavior of dibenzosuberone oxime under high-temperature conditions (Banciu et al., 2000).

  • Synthesis via Palladium-Catalyzed Intramolecular C-H/C-Br Bond Cross-Coupling : A method for preparing dibenzosuberones through C-H bond activation was developed. This synthetic methodology has broad functional group tolerance and offers a new route to creating dibenzosuberone derivatives (Chao et al., 2020).

  • Conformationally Constrained Spirohydantoins Synthesis : Research on the synthesis of dibenzo[a,d]cycloheptadiene-based spirohydantoins from dibenzosuberone provides insights into novel chemical transformations and potential pharmaceutical applications (Tao & Timberlake, 2000).

  • Catalytic Dehydrogenation to Dibenzosuberenone : A study focused on the catalytic dehydrogenation of dibenzosuberone to dibenzosuberenone, highlighting a method for the preparation of this compound and its derivatives (Burbiel, 2006).

  • Antioxidant Properties of Oximes : The capacity of butane-2,3-dionethiosemicarbazone oxime to scavenge reactive species was investigated, indicating the potential antioxidant properties of certain oxime compounds (Puntel et al., 2009).

  • Complexes of Dibenzosuberyl and Dibenzosuberenyl Carbocations : The formation of alkynyldibenzosuberols and alkynyldibenzosuberenols through reactions with aryl- or trimethylsilylacetylides was explored. This research contributes to the understanding of the bonding and stability of these cations (Harris et al., 2016).

Future Directions

Recent developments on oximes aim to improve the blood-brain barrier penetration for the treatment of organophosphorus poisoning . This approach holds promise for the future design and synthesis of uncharged oximes with improved BBB penetration and may also be suitable for non-oxime reactivators thus further widening the scope for ongoing research .

properties

IUPAC Name

N-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNLMOBUYHLZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=NO)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170494
Record name 5H-Dibenzo(a,d)cyclohepten-5-one, 10,11-dihydro-, oxime
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Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzosuberone oxime

CAS RN

1785-74-6
Record name Dibenzocycloheptenone oxime
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Dibenzo(a,d)cyclohepten-5-one, 10,11-dihydro-, oxime
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Record name Dibenzosuberone oxime
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Record name 5H-Dibenzo(a,d)cyclohepten-5-one, 10,11-dihydro-, oxime
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Record name 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
BB Wylie, EI Isaacson… - Journal of pharmaceutical …, 1965 - Wiley Online Library
… Esters and ethers of benzophenone oxime and dibenzosuberone oxime were synthesized … The 0-alkylations of benzophenone oxime and dibenzosuberone oxime were accomplished …
Number of citations: 15 onlinelibrary.wiley.com
JB Mangold, A Spina, DJ McCann - Biochimica et Biophysica Acta (BBA) …, 1989 - Elsevier
… Comparable activities were also observed with benzophenone oxime and neither isozyme sulfonated dibenzosuberone oxime at detectable rates. This anticipated similarity in isozymic …
Number of citations: 11 www.sciencedirect.com
JB Mangold, DJ McCann, A Spina - Biochimica et Biophysica Acta (BBA) …, 1993 - Elsevier
… In dibenzosuberone oxime, the tricyclic ring system makes this diaryl oxime deviate most … -planar, non-'phenol-like' dibenzosuberone oxime is indicative of the isozyme's broad substrate …
Number of citations: 14 www.sciencedirect.com
HAK Abd El-Aal, AA Khalaf - ARKIVOC: Online Journal of …, 2013 - pdfs.semanticscholar.org
… were disclosed a convenient one-step regioselective synthesis of 5,6,11,12-tetrahydro-5Hdibenz[b,f]azocine derivatives via Beckmann rearrangement of the dibenzosuberone oxime …
Number of citations: 8 pdfs.semanticscholar.org
BC Gilbert, ROC Norman - Journal of the Chemical Society B: Physical …, 1966 - pubs.rsc.org
… great (aH 2-7 gauss), as it is also in the geometrically similar radicals from anthraquinone monoxime and dioxime, and the coupling in the radical from 2,3:6,7-dibenzosuberone oxime, …
Number of citations: 4 pubs.rsc.org
SCS Kumar, NV Kumar, P Srinivas, BK Bettadaiah - Synthesis, 2014 - thieme-connect.com
… [11] Aromatic benzophenone oxime esters and dibenzosuberone oxime esters are pharmacologically important.[12] Vanillin-derived piperidin-4-one oxime esters have been tested for …
Number of citations: 19 www.thieme-connect.com
H Cho, Y Iwama, K Okano… - Chemical and …, 2014 - jstage.jst.go.jp
… reaction of pseudo-symmetrical dibenzosuberone oxime 9 with DIBALH and acetylation of … -expansion reaction of pseudo-symmetrical dibenzosuberone oxime 9. We observed that the …
Number of citations: 9 www.jstage.jst.go.jp
EK Dziadulewicz, TJ Ritchie, A Hallett… - Journal of medicinal …, 2002 - ACS Publications
… This was recrystallized from EtOAc−cyclohexane to afford pure dibenzosuberone oxime (… A stirred suspension of dibenzosuberone oxime (20 g, 89.58 mmol) in EtOH (90 mL) and …
Number of citations: 30 pubs.acs.org
H Cho, Y Iwama, K Sugimoto, S Mori… - The Journal of Organic …, 2010 - ACS Publications
A systematic investigation of the reductive ring-expansion reaction of cyclic ketoximes fused to aromatic rings with diisobutylaluminum hydride (DIBALH) is described. This reaction …
Number of citations: 113 pubs.acs.org
H Cho, Y Iwama, K Okano, H Tokuyama - Synlett, 2013 - thieme-connect.com
… A dibenzoazocine ring would be constructed by regioselective reductive ring-expansion reaction of a pseudosymmetrical dibenzosuberone oxime 5 with fine-tuned electron density of …
Number of citations: 6 www.thieme-connect.com

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